molecular formula C12H13ClN2O5S B2609024 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide CAS No. 898425-61-1

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide

Cat. No.: B2609024
CAS No.: 898425-61-1
M. Wt: 332.76
InChI Key: XFSKRPGZVQXTOD-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide ( 898425-61-1) is a high-purity benzamide derivative supplied for advanced chemical and pharmacological research. This compound, with a molecular formula of C12H13ClN2O5S and a molecular weight of 332.76, features a unique molecular structure that incorporates a 1,1-dioxidotetrahydrothiophene (sulfone) moiety as part of its N-alkyl substitution . The presence of both chloro and nitro electron-withdrawing groups on the benzamide ring system makes this compound a valuable intermediate in synthetic organic chemistry, particularly in the development of more complex molecules for structure-activity relationship (SAR) studies . Researchers value this compound for its potential as a key scaffold in drug discovery. Benzamide derivatives with similar structural features, such as the incorporation of a tetrahydrothiophene sulfone group, have demonstrated significant interest in medicinal chemistry programs . The specific stereoelectronic properties conferred by its functional groups suggest potential for interaction with various biological targets. This product is provided exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5S/c1-14(9-4-5-21(19,20)7-9)12(16)10-6-8(13)2-3-11(10)15(17)18/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSKRPGZVQXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of a suitable thiophene derivative with oxidizing agents like hydrogen peroxide to form the dioxidotetrahydrothiophenyl group.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfone- and nitro-substituted benzamides.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference ID
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide C₁₃H₁₄ClN₃O₅S¹ 371.79 2-nitrobenzamide, 5-Cl, N-methyl-tetrahydrothiophene sulfone Not provided -
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide C₂₁H₁₉ClFNO₄S 435.90 Benzofuran-2-carboxamide, 3-CH₃, 3-F-benzyl, tetrahydrothiophene sulfone 880788-24-9
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide C₁₈H₁₅ClN₄O₄S 434.85 2-nitrobenzamide, 5-Cl, thiazolyl group, 4-methoxy-3-methylphenyl 313395-73-2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide C₁₃H₁₅N₃O₅S 341.34 3-nitrobenzamide, N-ethyl, tetrahydrothiophene sulfone 898405-32-8
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide C₁₆H₁₈ClN₃O₃S₃ 431.98 Pyrimidine-4-carboxamide, 5-Cl, ethylsulfanyl, thiophen-2-ylmethyl 880792-19-8

Key Observations:

Core Structure Variations :

  • The target compound features a 2-nitrobenzamide core, whereas analogs like BH37564 (CAS 880788-24-9) replace the benzamide with a benzofuran-2-carboxamide ring, altering electronic properties and steric bulk .
  • Pyrimidine-based analogs (e.g., BH38224, CAS 880792-19-8) exhibit a heterocyclic core, which may enhance binding to ATP pockets in kinases .

Substituent Effects: The N-methyl-tetrahydrothiophene sulfone group in the target compound contrasts with the N-ethyl variant (CAS 898405-32-8), where increased alkyl chain length could impact lipophilicity and metabolic stability .

Functional Group Implications :

  • Nitro groups (electron-withdrawing) in the target compound and CAS 313395-73-2 may enhance electrophilic reactivity, influencing interactions with nucleophilic residues in biological targets.
  • Sulfone moieties (common in all compounds) contribute to polarity and hydrogen-bonding capacity, critical for solubility and protein binding .

Research Implications

  • Bioisosteric replacements : Substituting benzamide with benzofuran or pyrimidine cores could modulate target affinity .
  • Alkyl chain tuning : Varying N-alkyl groups (methyl vs. ethyl) may balance lipophilicity and metabolic clearance .
  • Heterocyclic additions : Thiazole or thiophene groups (e.g., CAS 313395-73-2, 880792-19-8) offer avenues for enhancing selectivity .

This analysis underscores the importance of systematic structural modifications in developing derivatives with tailored properties for therapeutic or industrial applications.

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is a synthetic compound notable for its diverse biological activities. The presence of a nitro group and various functional moieties enhances its potential for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClN2O5SC_{12}H_{13}ClN_{2}O_{5}S with a molecular weight of approximately 332.76 g/mol. The compound features a chloro substituent, a nitro group, and a tetrahydrothiophene moiety, which contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₂O₅S
Molecular Weight332.76 g/mol
CAS Number898425-61-1

Antimicrobial Activity

The nitro group in the compound plays a crucial role in its antimicrobial properties. Studies have shown that compounds containing nitro groups exhibit significant activity against various bacterial strains. For instance, related nitro compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating that the presence of the nitro group may enhance interaction with bacterial enzymes or nucleic acids .

Antitumoral Activity

Research has indicated that the compound may possess antitumoral properties. The structural features associated with nitrobenzamide derivatives are known to influence their cytotoxicity against cancer cell lines. In vitro studies have highlighted that modifications in the structure can lead to enhanced anticancer activity, particularly against human lung carcinoma (A549) and cervical adenocarcinoma (HeLa) cell lines . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related nitro compounds. For example:

  • Antibacterial Study : A study demonstrated that a structurally similar nitro compound exhibited an MIC value of 0.78 μM against Mycobacterium tuberculosis, emphasizing the importance of the nitro group for antimicrobial efficacy .
  • Cytotoxicity Assays : In vitro assays showed that related compounds induced significant cytotoxic effects on cancer cells, with IC50 values ranging from 200 to 250 µg/mL for HeLa and A549 cells .
  • Mechanistic Insights : Research into the reduction of nitro groups suggests that enzymatic pathways play a critical role in activating these compounds within biological systems, potentially leading to their therapeutic effects .

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